2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
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Overview
Description
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the chloro and pyrazole groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Substitution Reaction: The chloro group is introduced via a substitution reaction, where a suitable chloro reagent reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Reduction: 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-pyrazol-1-yl)benzaldehyde
- 5-fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to the presence of both the chloro and pyrazole groups, which confer specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties.
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-5-(1-methylpyrazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-14-5-4-11(13-14)8-2-3-10(12)9(6-8)7-15/h2-7H,1H3 |
InChI Key |
IYMWCDCBUKRQDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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